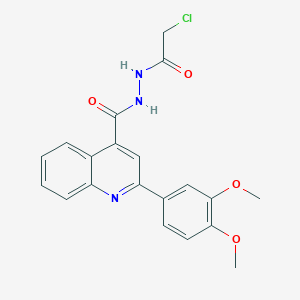

N'-(2-chloroacetyl)-2-(3,4-dimethoxyphenyl)quinoline-4-carbohydrazide

CAS No.: 743444-32-8

Cat. No.: VC4731396

Molecular Formula: C20H18ClN3O4

Molecular Weight: 399.83

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 743444-32-8 |

|---|---|

| Molecular Formula | C20H18ClN3O4 |

| Molecular Weight | 399.83 |

| IUPAC Name | N'-(2-chloroacetyl)-2-(3,4-dimethoxyphenyl)quinoline-4-carbohydrazide |

| Standard InChI | InChI=1S/C20H18ClN3O4/c1-27-17-8-7-12(9-18(17)28-2)16-10-14(20(26)24-23-19(25)11-21)13-5-3-4-6-15(13)22-16/h3-10H,11H2,1-2H3,(H,23,25)(H,24,26) |

| Standard InChI Key | SXXXTWLCJLGFFL-UHFFFAOYSA-N |

| SMILES | COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NNC(=O)CCl)OC |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a quinoline scaffold substituted at the 2-position with a 3,4-dimethoxyphenyl group and at the 4-position with a carbohydrazide functional group modified by a 2-chloroacetyl substituent . Key structural attributes include:

-

Quinoline core: A bicyclic aromatic system with nitrogen at position 1.

-

3,4-Dimethoxyphenyl group: Provides electron-donating methoxy groups that influence electronic distribution and solubility.

-

Carbohydrazide side chain: The -(2-chloroacetyl) modification introduces reactivity for further derivatization .

Table 1: Key Physicochemical Data

Synthesis and Characterization

Table 2: Critical Reaction Steps and Conditions

Spectroscopic Characterization

-

IR Spectroscopy: Key peaks include at 1645–1681 cm (carbohydrazide and chloroacetyl), at 3263–3431 cm, and aromatic C-H stretches near 3055 cm .

-

H NMR: Signals include methoxy singlets ( 3.8–3.9 ppm), aromatic protons ( 6.8–8.9 ppm), and NH/CHCl resonances .

Applications in Proteomics and Chemical Biology

Protein Interaction Studies

The carbohydrazide moiety serves as a versatile handle for:

-

Affinity Probes: Conjugation to biotin/fluorophores for pull-down assays .

-

Crosslinking: Photoactivatable groups enable covalent protein labeling .

Structure-Activity Relationship (SAR) Optimization

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume